1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline
Description
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound derived from the tetrahydroquinoline scaffold. Its structure features a tetrahydroquinoline core (a partially saturated quinoline ring) substituted at the 1-position with an azidoacetyl group (–N₃–CO–CH₃). This compound is of interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis .
Properties
IUPAC Name |
2-azido-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-13-8-11(16)15-7-3-5-9-4-1-2-6-10(9)15/h1-2,4,6H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPESURCZGPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroquinoline Core
Introduction of the Azidoacetyl Group
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 4 | Acylation of tetrahydroquinoline nitrogen | Azidoacetyl chloride or azidoacetic anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Nucleophilic substitution on nitrogen yields this compound with moderate to high yield; reaction monitored by TLC or HPLC |
Representative Synthetic Procedure
Step 1: Synthesis of 1,2,3,4-tetrahydroquinoline
- 2-Phenylethylamine is reacted with an aldehyde under acidic conditions (e.g., trifluoroacetic acid) at room temperature or under microwave irradiation to induce Pictet–Spengler cyclization.
- The reaction typically proceeds to completion within 15–60 minutes, yielding the tetrahydroquinoline core in yields ranging from 85% to 98%.
Step 2: N-Acylation with Azidoacetyl Chloride
- The tetrahydroquinoline is dissolved in dry dichloromethane under an inert atmosphere.
- Triethylamine is added as a base to scavenge HCl generated during the reaction.
- Azidoacetyl chloride is added dropwise at 0 °C to maintain control over the reaction rate.
- The mixture is stirred for 2–4 hours at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched with water, extracted, dried, and purified by column chromatography.
- The final product, this compound, is obtained as a solid or oil with yields typically between 70% and 90%.
Research Findings and Optimization Notes
- The choice of solvent and base is critical for the success of the azidoacetylation step. Dichloromethane and triethylamine are preferred due to their ability to maintain mild conditions and prevent side reactions such as azide decomposition.
- Temperature control during azidoacetyl chloride addition is essential to avoid polymerization or side reactions of the azide group.
- Purification often requires careful column chromatography to separate unreacted starting materials and side products.
- The azide functional group introduced is reactive and can be further used in click chemistry or other bioorthogonal reactions, making this compound valuable for medicinal chemistry applications.
- Yields and purity can be improved by optimizing stoichiometry and reaction time, with reported yields up to 90% under optimized conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Primary Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
Medicinal Chemistry
The medicinal applications of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline are primarily focused on its potential as a pharmaceutical intermediate. Its structure allows for the exploration of various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds containing the tetrahydroquinoline scaffold may exhibit cytotoxic effects against cancer cell lines. The azido group can facilitate click chemistry reactions to create conjugates with anticancer agents.
- Antimicrobial Properties : Research indicates that derivatives of tetrahydroquinoline possess antimicrobial activity. The azido group may enhance this property by allowing for modifications that improve efficacy against resistant strains.
Bioconjugation Techniques
The azido moiety serves as a valuable handle for bioconjugation through click chemistry. This method allows for:
- Labeling Biomolecules : The compound can be used to label proteins or nucleic acids selectively, aiding in tracking and studying biological processes.
- Drug Delivery Systems : By conjugating therapeutic agents to this compound, researchers can develop targeted drug delivery systems that improve the pharmacokinetics and bioavailability of drugs.
Materials Science
In materials science, this compound can be utilized in:
- Polymer Chemistry : The azido functionality can be incorporated into polymer matrices to create materials with specific properties such as enhanced mechanical strength or thermal stability.
- Nanotechnology : It may serve as a precursor for the synthesis of nanoparticles or nanocomposites with tailored functionalities for applications in electronics or catalysis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various tetrahydroquinoline derivatives and their cytotoxicity against multiple cancer cell lines. The results indicated that compounds featuring an azidoacetyl group exhibited significant inhibition of cell proliferation compared to controls. The study highlighted the potential of these compounds in developing new anticancer therapies.
Case Study 2: Bioconjugation Applications
Research documented in Bioconjugate Chemistry explored the use of this compound in bioconjugation strategies. The authors demonstrated successful labeling of antibodies using click chemistry methods involving this compound. This approach facilitated the development of diagnostic tools with increased sensitivity and specificity.
Mechanism of Action
The mechanism of action of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological systems. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as the modification of biomolecules or the formation of new materials .
Comparison with Similar Compounds
The following analysis compares 1-(azidoacetyl)-1,2,3,4-tetrahydroquinoline with structurally or functionally related tetrahydroquinoline derivatives, focusing on synthesis, reactivity, and biological activity.
1-(Sulfonyl)-1,2,3,4-Tetrahydroquinoline Derivatives
Compounds such as 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline () and 1-(3,4-dimethylphenyl)sulfonyl-1,2,3,4-tetrahydroquinoline () are synthesized via nucleophilic substitution of tetrahydroquinoline with sulfonyl chlorides. The sulfonyl group enhances stability and modulates electronic properties, contrasting with the azidoacetyl group’s reactivity in click chemistry .
Key Data :
- Yield : ~70–80% (after recrystallization)
- Conformation: Half-chair conformation of the tetrahydroquinoline ring, with bond-angle variations depending on substituents .
1-(Piperidinyl/Alkyl)-1,2,3,4-Tetrahydroquinoline Derivatives
Examples include 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline () and 1-(2-((1H-indol-5-yl)oxy)ethyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (). These are synthesized via reductive amination or alkylation, often using sodium triacetoxyborohydride (STAB) as a reducing agent. Such substitutions enhance bioavailability and target specificity, particularly in STAT5 inhibitors for cancer therapy .
Key Data :
- Yield : 60–99% (depending on substituent complexity)
- Biological Activity: IC₅₀ values in the nanomolar range for STAT5 inhibition .
Phosphonic Acid Derivatives
1,2,3,4-Tetrahydroquinoline-2-phosphonic acid () is synthesized from quinolinone with a 74% yield, demonstrating the scaffold’s versatility for introducing polar groups. The phosphonic acid moiety is critical for enzyme inhibition, contrasting with the azidoacetyl group’s role in covalent bonding .
Reactivity and Functionalization
- Azide Group Reactivity: Unlike sulfonyl or alkyl substituents, the azidoacetyl group enables CuAAC reactions, forming triazole linkages with terminal alkynes. This property is shared with 3-azidoquinoline-2,4(1H,3H)-diones (), which undergo cycloaddition to yield triazoles in moderate-to-excellent yields (50–95%) .
Biological Activity
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline that has garnered attention due to its potential biological activities. Tetrahydroquinolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C10H10N4O
- CAS Number : 1250037-97-8
This compound contains an azido group which is significant for its reactivity and potential biological interactions. The azido group allows for various chemical transformations that can enhance the biological profile of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, enabling the formation of more complex structures that may exhibit enhanced biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives. In particular:
- Inhibition of NF-κB : Compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in cancer progression and inflammation .
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various human cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), indicating a promising therapeutic potential .
Antimicrobial Activity
The antimicrobial properties of tetrahydroquinolines have also been explored:
- Broad Spectrum : Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary tests showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .
Data Table: Biological Activity Overview
Case Studies
- In Vitro Cytotoxicity Assay : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on multiple cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline scaffold significantly enhance anticancer activity .
- Antimicrobial Testing : A series of compounds were synthesized based on the tetrahydroquinoline structure and tested against common bacterial strains. The findings revealed that modifications could lead to improved antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the azidoacetyl group to the tetrahydroquinoline core. A plausible route includes:
- Step 1 : Acetylation of 1,2,3,4-tetrahydroquinoline using acetyl chloride or acetic anhydride under basic conditions to form 1-acetyl-1,2,3,4-tetrahydroquinoline .
- Step 2 : Substitution of the acetyl group with azide via nucleophilic displacement. Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C may facilitate this step, analogous to substitution reactions in tetrahydroquinoline derivatives .
- Optimization : Reaction yield can be enhanced by controlling stoichiometry, temperature, and catalyst use (e.g., phase-transfer catalysts). Purification via column chromatography or recrystallization ensures high purity (>98%) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the azidoacetyl moiety (e.g., characteristic peaks for N₃ at ~2100 cm⁻¹ in IR and specific proton shifts for the acetyl group) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS verifies molecular weight (expected ~218.24 g/mol) and detects impurities .
- Chromatography : HPLC or GC with standardized protocols ensures purity (>98%), as demonstrated for structurally similar acetylated tetrahydroquinolines .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent azide degradation. Avoid prolonged exposure to moisture or heat .
- Handling : Use explosion-proof equipment due to the azide group’s shock sensitivity. Conduct reactions in fume hoods with proper personal protective equipment (PPE) .
Advanced Research Questions
Q. How does the azidoacetyl group influence the reactivity of 1,2,3,4-tetrahydroquinoline in click chemistry applications?
- Methodological Answer :
- The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Kinetic studies using UV-Vis or H NMR can monitor reaction rates with alkynes under varying conditions (e.g., catalyst concentration, solvent polarity) .
- Mechanistic Insight : Computational modeling (DFT) predicts regioselectivity and transition states, validated by isolating triazole products via chromatography .
Q. What strategies resolve contradictions in reported biological activities of azido-tetrahydroquinoline derivatives?
- Methodological Answer :
- Comparative Assays : Test this compound alongside analogs (e.g., methyl or ethyl derivatives) in standardized antimicrobial or cytotoxicity assays (e.g., MIC, MTT). Control for stereochemistry and purity .
- Structure-Activity Relationship (SAR) : Use molecular docking to correlate azide positioning with target binding (e.g., enzyme active sites). Validate via site-directed mutagenesis or competitive inhibition assays .
Q. How can computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify probable Phase I/II metabolism sites (e.g., azide reduction, acetyl hydrolysis). Validate with in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-MS/MS metabolite profiling .
- Kinetic Modeling : Develop compartmental models to simulate clearance rates and half-life, integrating experimental data from hepatocyte stability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
